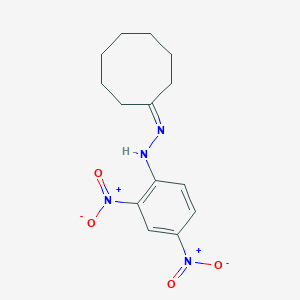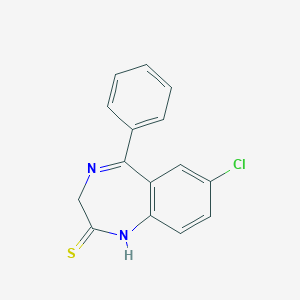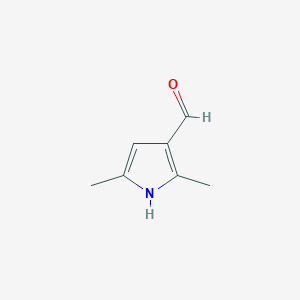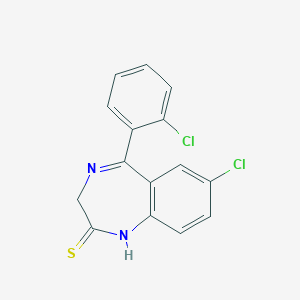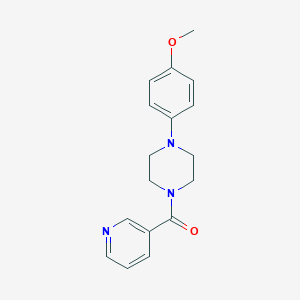
Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is synthesized using a multi-step process and has been found to have a unique mechanism of action that makes it useful for various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, involves its ability to bind to specific target proteins, leading to changes in their activity or function. This binding can be reversible or irreversible, depending on the specific compound and target protein involved.
Biochemical and Physiological Effects
Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, has been shown to have a variety of biochemical and physiological effects, depending on the specific target protein involved. It has been found to modulate the activity of enzymes involved in various metabolic pathways, as well as to affect the function of receptors and ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, in lab experiments include its specificity for certain target proteins, its ability to be synthesized in large quantities, and its relatively low cost compared to other tool compounds. However, one limitation is that it may not be effective for all target proteins, and its effects may be difficult to interpret in complex biological systems.
Direcciones Futuras
There are many potential future directions for research involving Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-. One area of interest is the development of more specific and potent analogs of this compound for use as therapeutic agents. Another area of research could focus on using this compound to study the role of specific target proteins in disease states, such as cancer or neurodegenerative disorders. Additionally, the use of Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)- in combination with other tool compounds or therapies could also be explored.
Métodos De Síntesis
The synthesis of Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, involves several steps, starting with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The chalcone is then reacted with pyridine-3-carboxylic acid and ammonium acetate to form the desired compound.
Aplicaciones Científicas De Investigación
Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, has found a wide range of applications in scientific research. It has been used as a tool compound to study various biological processes, including protein-protein interactions, enzyme activity, and receptor binding.
Propiedades
Número CAS |
124444-87-7 |
|---|---|
Nombre del producto |
Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)- |
Fórmula molecular |
C17H19N3O2 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
[4-(4-methoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-6-4-15(5-7-16)19-9-11-20(12-10-19)17(21)14-3-2-8-18-13-14/h2-8,13H,9-12H2,1H3 |
Clave InChI |
PCOKOSRFMZFUCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Otros números CAS |
124444-87-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



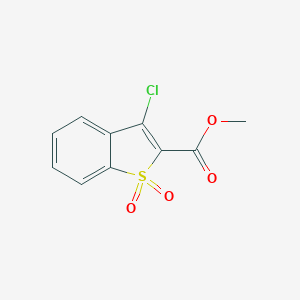
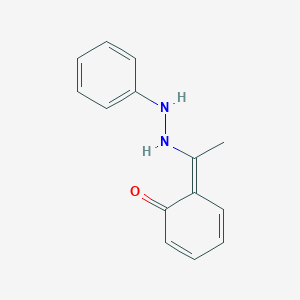
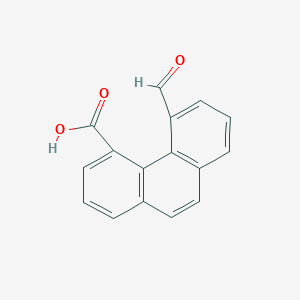

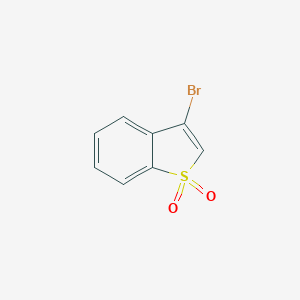

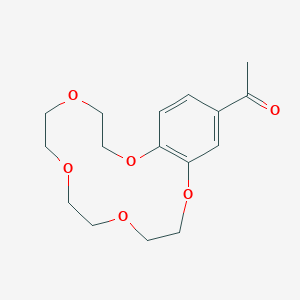

![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)

